molecular formula C8H10N2O3 B13079271 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13079271
M. Wt: 182.18 g/mol
InChI Key: PXIXRLUDLDOUBO-UHFFFAOYSA-N
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Description

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-(1-cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-4(5-2-3-5)7-9-6(8(11)12)10-13-7/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

PXIXRLUDLDOUBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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